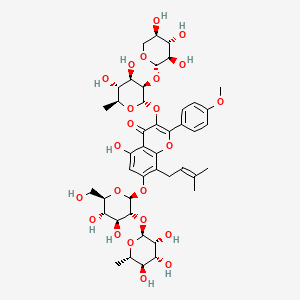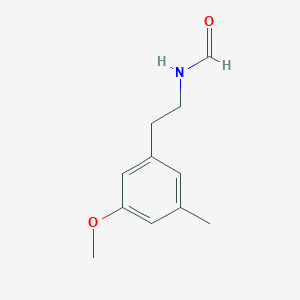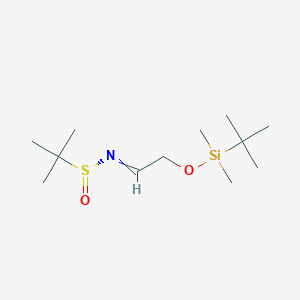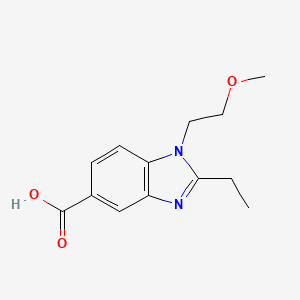
2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid is an organic compound belonging to the benzodiazole family. Benzodiazoles are heterocyclic aromatic compounds known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound is characterized by its unique structure, which includes an ethyl group, a methoxyethyl group, and a carboxylic acid functional group attached to a benzodiazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzoic acid with ethyl chloroformate can yield an intermediate, which is then further reacted with 2-methoxyethylamine to form the desired benzodiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzodiazole ring can be reduced under specific conditions to yield different products.
Substitution: The ethyl and methoxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole-5-carboxylic acid derivatives, while reduction can produce partially hydrogenated benzodiazoles.
Aplicaciones Científicas De Investigación
2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzodiazole core can bind to enzymes or receptors, modulating their activity. The carboxylic acid group may participate in hydrogen bonding, enhancing the compound’s binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 2-Methyl-1H-benzodiazole-5-carboxylic acid
- 2-Ethyl-1H-benzodiazole-5-carboxylic acid
- 1-(2-Methoxyethyl)-1H-benzodiazole-5-carboxylic acid
Comparison: 2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid is unique due to the presence of both ethyl and methoxyethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and material science.
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
2-ethyl-1-(2-methoxyethyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c1-3-12-14-10-8-9(13(16)17)4-5-11(10)15(12)6-7-18-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,17) |
Clave InChI |
NUYLKEGNWHZQAN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(N1CCOC)C=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


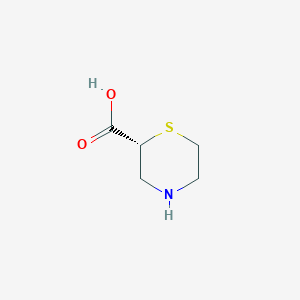
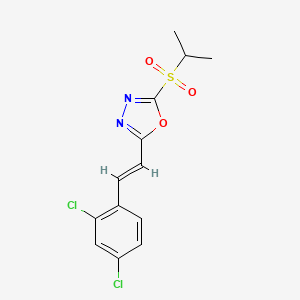

![2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one](/img/structure/B13910122.png)

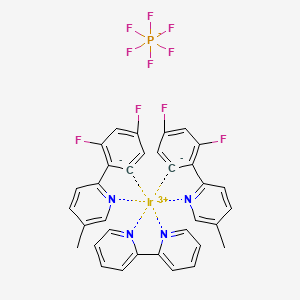
![6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid](/img/structure/B13910148.png)
![tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B13910153.png)
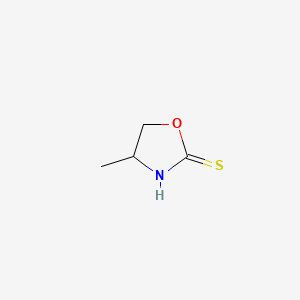
![4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid](/img/structure/B13910161.png)

